molecular formula C19H16F2N4O3S B11507384 3-fluoro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

3-fluoro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

Cat. No.: B11507384
M. Wt: 418.4 g/mol
InChI Key: SEZMIVVJVCWHTI-UHFFFAOYSA-N
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Description

3-FLUORO-N-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorinated phenyl groups, a carbamoyl group, and an imidazolidinone core, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound may serve as a probe for studying biological processes, especially those involving fluorinated compounds.

    Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The fluorinated phenyl groups and the carbamoyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazolidinone core may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-FLUORO-N-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
  • 3-CHLORO-N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE

Uniqueness

The presence of fluorine atoms in 3-FLUORO-N-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. These characteristics make it distinct from its chlorinated or non-halogenated analogs.

Properties

Molecular Formula

C19H16F2N4O3S

Molecular Weight

418.4 g/mol

IUPAC Name

3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C19H16F2N4O3S/c1-24-18(28)15(10-16(26)22-14-7-5-12(20)6-8-14)25(19(24)29)23-17(27)11-3-2-4-13(21)9-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27)

InChI Key

SEZMIVVJVCWHTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC=C2)F)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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